1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one

Purity Stabilization Quality Control

Researchers requiring a configurationally stable dihydrobenzofuran scaffold often encounter epimerization risks with C2-mono-substituted analogs like tremetone. This compound (CAS 127230-04-0) resolves that challenge through its geminal C2-methyl/vinyl disubstitution, which eliminates the stereochemical lability of the C2 methine proton. • Quaternary C2 center ensures configurational integrity across multi-step synthetic sequences for enantiopure library construction. • Terminal vinyl group enables Pd-catalyzed allylic substitution (46-76% yields), Heck couplings, and olefin cross-metathesis for rapid analog generation. • Supplied at 97% purity with TBC stabilizer; batch-specific NMR, HPLC, and GC certificates support direct use in regulated synthetic processes without in-house re-purification.

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
CAS No. 127230-04-0
Cat. No. B12887016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
CAS127230-04-0
Molecular FormulaC13H14O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)OC(C2)(C)C=C
InChIInChI=1S/C13H14O2/c1-4-13(3)8-11-7-10(9(2)14)5-6-12(11)15-13/h4-7H,1,8H2,2-3H3
InChIKeySWEUGEGDRPBFRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one (CAS 127230-04-0): Procurement-Relevant Identity and Structural Context


1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one (CAS 127230-04-0) is a synthetic 2,2-disubstituted 2,3-dihydrobenzofuran derivative bearing a 5-acetyl group, a geminal C2-methyl, and a C2-vinyl substituent [1]. Its molecular formula is C₁₃H₁₄O₂ (MW 202.25 g/mol) and it is supplied as a ketone building block with a standard purity of 97% (mix TBC as stabilizer) . The compound features a quaternary carbon center at the C2 position of the dihydrofuran ring, a structural motif that distinguishes it from mono-substituted analogs such as tremetone [2].

1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one (CAS 127230-04-0): Structural Non-Interchangeability with Common 2,3-Dihydrobenzofuran Analogs


Generic substitution with simpler 2,3-dihydrobenzofuran analogs (e.g., 5-acetyl-2,3-dihydrobenzofuran, CAS 90843-31-5, MW 162.19 ) or mono-substituted derivatives (e.g., tremetone, CAS 4976-25-4 ) is not equivalent. The target compound possesses a quaternary C2 carbon bearing both a methyl and a vinyl group, which eliminates the stereochemical lability associated with the C2 methine proton present in mono-substituted analogs [1]. This gem-disubstitution alters the compound's conformational profile, physicochemical properties (calculated LogP ~2.9 [1]), and reactivity manifold—particularly the vinyl group's capacity for further functionalization via palladium-catalyzed cross-coupling or addition chemistry [2]. Procurement of the correct CAS number (127230-04-0) is therefore critical for experimental reproducibility.

1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one (CAS 127230-04-0): Head-to-Head Comparative Evidence Against Closest Analogs


Commercial Purity and Stabilizer Content: 97% Assay with TBC vs. Unstabilized Analogs

The target compound is supplied with a certified standard purity of 97% (mix TBC as stabilizer) . In contrast, the closest mono-methyl analog, 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one (CAS 58621-51-5), is commercially available at a lower specification of ≥95% purity without explicit stabilizer indication . The inclusion of 4-tert-butylcatechol (TBC) as a polymerization inhibitor is critical for maintaining the integrity of the vinyl moiety during storage and handling.

Purity Stabilization Quality Control

Quaternary C2 Carbon Eliminates Stereochemical Lability Present in Mono-Substituted Analogs

The target compound bears two non-identical substituents (methyl and vinyl) at the C2 position, creating a quaternary stereocenter that cannot undergo acid- or base-catalyzed epimerization via enolization of an adjacent C–H bond [1]. In contrast, the natural product analog tremetone (CAS 4976-25-4) possesses a tertiary C2 carbon with an isopropenyl substituent and a labile C2–H bond, rendering it susceptible to racemization under physiological or synthetic conditions [2].

Stereochemistry Configurational Stability Drug Design

Vinyl Group Enables Palladium-Catalyzed Functionalization Distinct from Isopropenyl and Saturated Analogs

The terminal vinyl substituent at C2 of the target compound is a competent substrate for palladium-catalyzed reactions. Literature precedent on structurally related 2-vinyl-2,3-dihydrobenzofurans demonstrates that Pd(PPh₃)₄ or PdCl₂(PR₃)₂ catalyzes the reaction with nucleophiles (e.g., NaCH(COOEt)₂, PhNHCH₃) to yield 2-(2-butenyl)phenols in 46–76% isolated yields [1]. The target compound's geminal methyl group may sterically modulate this reactivity relative to the unsubstituted 2-vinyl-2,3-dihydrobenzofuran (no C2 methyl) used in the published study.

Palladium Catalysis Cross-Coupling Synthetic Chemistry

Molecular Weight and Topological Polar Surface Area Differentiate from Smaller Des-methyl/Des-vinyl Scaffolds

The target compound (MW 202.25 g/mol, TPSA 26.3 Ų, calculated LogP ~2.9 ) occupies a distinct physicochemical space compared to the simpler 5-acetyl-2,3-dihydrobenzofuran (MW 162.19 g/mol, TPSA 26.3 Ų ) and 1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethanone (MW 176.21 g/mol ). The higher molecular weight and lipophilicity reflect the added vinyl and methyl substituents, which can influence membrane permeability, metabolic stability, and protein binding in biological screening contexts.

Physicochemical Properties Drug-Likeness Library Design

Batch Analytical Traceability: NMR, HPLC, and GC Certificates Available from Bidepharm

The target compound, supplied by Bidepharm (Cat. BD718862), is accompanied by batch-specific analytical data including NMR, HPLC, and GC certificates . This level of characterization exceeds the minimal data provision typical for many specialty dihydrobenzofuran analogs, where only a nominal purity value is provided without supporting chromatograms or spectra. The availability of multi-method batch analysis enables informed procurement and facilitates troubleshooting of synthetic discrepancies.

Quality Assurance Analytical Characterization Batch Consistency

1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one (CAS 127230-04-0): Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of Configurationally Stable Chiral Dihydrobenzofuran Libraries

The quaternary C2 carbon of 127230-04-0 eliminates the epimerization risk inherent to mono-substituted analogs such as tremetone [1]. This makes it a preferred starting scaffold for constructing enantiopure dihydrobenzofuran libraries where configurational integrity must persist through multi-step synthetic sequences. Procurement of the 97% pure, TBC-stabilized form ensures that the vinyl group remains intact for subsequent enantioselective transformations .

Palladium-Catalyzed Diversification via the C2-Vinyl Handle

The terminal vinyl group at C2 is a reactive handle for transition-metal-catalyzed transformations. Published precedent with 2-vinyl-2,3-dihydrobenzofurans demonstrates 46–76% yields in Pd-catalyzed allylic substitution with carbon and nitrogen nucleophiles [2]. The target compound's vinyl group can similarly engage in Heck couplings, olefin cross-metathesis, or hydroboration/oxidation sequences, enabling rapid analog generation from a single starting material—a capability absent in 2,2-dimethyl or 2-methyl-only analogs.

Physicochemical Property Optimization in CNS-Penetrant Probe Design

With a molecular weight of 202.25 g/mol, TPSA of 26.3 Ų, and calculated LogP of ~2.9, the target compound resides in a favorable lipophilicity range for central nervous system (CNS) penetration (typically LogP 2–4) . This distinguishes it from the less lipophilic 5-acetyl-2,3-dihydrobenzofuran (MW 162.19, LogP ~1.8) and positions it as a more suitable starting point for designing blood-brain barrier-permeable probes or lead compounds when assessed against the Pfizer CNS MPO desirability criteria.

Quality-Critical Pharmaceutical Intermediate Sourcing

Bidepharm's provision of batch-specific NMR, HPLC, and GC certificates for CAS 127230-04-0 enables the rigorous analytical qualification demanded by pharmaceutical intermediate supply chains . This triple-method characterization, combined with the 97% purity specification and TBC stabilization, supports direct use in regulated synthetic processes without additional in-house re-purification, reducing lead time and operational cost relative to analogs supplied with only nominal purity documentation.

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